molecular formula C8H12ClN3 B3045733 4,6-Dimethylpicolinimidamide hydrochloride CAS No. 112736-13-7

4,6-Dimethylpicolinimidamide hydrochloride

Cat. No.: B3045733
CAS No.: 112736-13-7
M. Wt: 185.65 g/mol
InChI Key: XWXLCWQLAJLOQK-UHFFFAOYSA-N
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Description

4,6-Dimethylpicolinimidamide hydrochloride (CAS 1179360-90-7) is a chemical reagent of interest in organic and medicinal chemistry research. This compound belongs to the picolinamide family, a class of molecules known to serve as versatile building blocks and intermediates in synthetic chemistry . Picolinamide derivatives are frequently employed as ligands in transition metal-catalyzed reactions due to their ability to chelate metal atoms, facilitating important transformations such as C-H activation and amination . For instance, similar picolinamide structures have been used in palladium-catalyzed intramolecular C-H amination reactions to synthesize constrained nitrogen-containing heterocycles like azetidines, which are valuable scaffolds in drug discovery . The specific presence of the imidamide group in this compound makes it a potential precursor for the synthesis of various heterocyclic systems. Researchers may utilize this reagent in developing new catalytic methodologies or as an intermediate in the preparation of more complex molecules for biological evaluation. As with all reagents of this nature, handling should be performed by qualified professionals in appropriately equipped laboratories. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-dimethylpyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-5-3-6(2)11-7(4-5)8(9)10;/h3-4H,1-2H3,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXLCWQLAJLOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C(=N)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558061
Record name 4,6-Dimethylpyridine-2-carboximidamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112736-13-7
Record name 4,6-Dimethylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes to 4,6-Dimethylpicolinimidamide Hydrochloride

The formation of this compound is strategically designed to first construct the substituted pyridine (B92270) ring and then elaborate the functional group at the 2-position.

Strategic Approaches to Picolinimidamide (B1582038) Core Formation

The primary and most effective method for the formation of the picolinimidamide core from a picolinonitrile precursor is the Pinner reaction. numberanalytics.comjk-sci.comsynarchive.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, which in this case is 4,6-dimethyl-2-cyanopyridine, to form an intermediate imidate salt, also known as a Pinner salt. youtube.comwikipedia.org Subsequent treatment of this Pinner salt with ammonia (B1221849) then yields the desired picolinimidamide. The final step is the formation of the hydrochloride salt.

The general scheme for the Pinner reaction in this context is as follows:

Formation of the Imidate Hydrochloride (Pinner Salt): The precursor, 4,6-dimethyl-2-cyanopyridine, is reacted with an alcohol (such as ethanol) in the presence of anhydrous hydrogen chloride. This step forms the corresponding ethyl 4,6-dimethylpicolinimidate hydrochloride.

Ammonolysis to the Imidamide: The isolated or in-situ generated Pinner salt is then treated with ammonia to replace the ethoxy group with an amino group, forming the 4,6-dimethylpicolinimidamide.

Hydrochloride Salt Formation: The resulting imidamide is then treated with hydrochloric acid to yield the final product, this compound.

Introduction of 4,6-Dimethyl Substituents

The introduction of the methyl groups at the 4- and 6-positions of the pyridine ring is accomplished during the synthesis of the precursor, 4,6-dimethyl-2-cyanopyridine. A common strategy for the synthesis of such substituted pyridines involves the condensation of a 1,3-dicarbonyl compound with a compound containing an active methylene (B1212753) group and an amino source. For the synthesis of a 4,6-dimethyl substituted pyridine ring, acetylacetone (B45752) is a key starting material. The synthesis of a related compound, 3-cyano-4,6-dimethyl-2-pyridone, can be achieved through the reaction of acetylacetone and cyanoacetamide. researchgate.netresearchgate.net This pyridone can then be converted to the desired 2-cyano-4,6-dimethylpyridine through further chemical modifications.

Optimization of Reaction Conditions and Yields for High Purity

The optimization of the Pinner reaction is crucial for achieving high yields and purity of the final product. numberanalytics.com Key parameters that can be adjusted include temperature, reaction time, and the choice of solvent and alcohol.

ParameterConditionRationale
Temperature Low temperatures (typically 0 °C) are preferred for the initial formation of the Pinner salt.The intermediate imidate hydrochloride is thermodynamically unstable and can undergo rearrangement or decomposition at higher temperatures. jk-sci.comwikipedia.org
Solvent Anhydrous solvents such as diethyl ether or dioxane are commonly used.The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the nitrile and the intermediate imidate to the corresponding amide or ester. jk-sci.com
Alcohol Primary alcohols such as methanol (B129727) or ethanol (B145695) are generally used.These alcohols are sufficiently reactive under acidic conditions.
Acid Catalyst Anhydrous hydrogen chloride gas is bubbled through the reaction mixture.A strong acid is required to protonate the nitrile, activating it for nucleophilic attack by the alcohol. numberanalytics.comnih.gov

Investigation of Precursor Compound Synthesis and Reactivity

The primary precursor for the synthesis of this compound is 4,6-dimethyl-2-cyanopyridine . The reactivity of this precursor is centered around the cyano group. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbon atom of the cyano group, making it susceptible to nucleophilic attack, as seen in the Pinner reaction. nih.gov

The synthesis of 4,6-dimethyl-2-cyanopyridine itself is a multi-step process. A plausible route involves the synthesis of a substituted pyridone, followed by conversion to a chloropyridine, and finally cyanation.

A potential synthetic route to the precursor is outlined in the table below:

StepReactantsProduct
1 Acetylacetone, Cyanoacetamide3-Cyano-4,6-dimethyl-2-pyridone
2 3-Cyano-4,6-dimethyl-2-pyridone, Phosphorus oxychloride2-Chloro-3-cyano-4,6-dimethylpyridine
3 2-Chloro-3-cyano-4,6-dimethylpyridine, (further steps to remove the 3-cyano group and introduce the 2-cyano group, or an alternative pyridine synthesis)4,6-Dimethyl-2-cyanopyridine

Mechanistic Studies of this compound Formation Pathways

The formation of this compound proceeds via the well-established mechanism of the Pinner reaction. numberanalytics.comnih.gov

The key steps in the mechanism are:

Protonation of the Nitrile: The nitrogen atom of the cyano group of 4,6-dimethyl-2-cyanopyridine is protonated by the strong acid catalyst (HCl). This protonation significantly increases the electrophilicity of the nitrile carbon.

Nucleophilic Attack by Alcohol: An alcohol molecule (e.g., ethanol) acts as a nucleophile and attacks the protonated nitrile carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen of the alcohol to the nitrogen atom of the intermediate.

Formation of the Imidate Salt (Pinner Salt): The intermediate collapses to form the stable imidate hydrochloride salt, also known as the Pinner salt.

Ammonolysis: The Pinner salt then reacts with ammonia. The amino group of ammonia attacks the electrophilic carbon of the imidate, leading to the displacement of the alcohol and the formation of the amidine.

Salt Formation: The final step involves the protonation of the amidine with hydrochloric acid to yield the stable this compound.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for Picolinimidamide (B1582038) Frameworks

Picolinimidamide ligands, in their deprotonated form, typically act as bidentate N,N'-donors. nih.govbohrium.com Coordination is expected to occur through the pyridine (B92270) ring nitrogen and one of the nitrogen atoms of the imidamide group, forming a stable five-membered chelate ring. nih.gov This chelation is a key factor in the stability of the resulting metal complexes. researchgate.net

The 4,6-dimethylpicolinimidamide ligand can exist in different tautomeric forms, which could potentially influence its coordination behavior. However, the most common and stable coordination is anticipated to involve the pyridine nitrogen and the exocyclic imine nitrogen, as this arrangement leads to a favorable five-membered ring structure upon chelation.

Table 1: Potential Chelation Modes of 4,6-Dimethylpicolinimidamide

Chelation ModeDonating AtomsRing Size
BidentatePyridine-N, Imidamide-N5-membered
MonodentatePyridine-N or Imidamide-N-
BridgingPyridine-N and Imidamide-N of two separate ligands-

The coordination of 4,6-dimethylpicolinimidamide hydrochloride with metal ions is significantly influenced by both steric and electronic factors stemming from the methyl groups on the pyridine ring.

Electronic Effects: The two methyl groups at the 4- and 6-positions of the pyridine ring are electron-donating. psu.edu This inductive effect increases the electron density on the pyridine nitrogen, enhancing its basicity and, consequently, its ability to coordinate to a metal center. ias.ac.in A more electron-rich pyridine nitrogen generally forms a stronger sigma bond with the metal ion.

Steric Effects: The methyl group at the 6-position (ortho to the pyridine nitrogen) can introduce steric hindrance. bohrium.com This steric bulk can influence the approach of the metal ion and the resulting coordination geometry. For instance, it might favor the formation of complexes with lower coordination numbers or lead to distortions in the geometry around the metal center to accommodate the bulky ligand. semanticscholar.org The interplay between the enhanced basicity (electronic effect) and the steric hindrance (steric effect) will ultimately determine the stability and structure of the metal complexes.

The coordination of bidentate ligands like 4,6-dimethylpicolinimidamide to metal centers can lead to the formation of stereoisomers, particularly in octahedral and square planar complexes. orientjchem.org

For an octahedral complex with the general formula [M(L)2X2], where L is the bidentate 4,6-dimethylpicolinimidamide ligand and X is a monodentate ligand, cis and trans geometric isomers are possible. orientjchem.org In the cis isomer, the two X ligands are adjacent to each other, while in the trans isomer, they are opposite to each other.

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes with picolinimidamide-type ligands generally involves the reaction of the ligand hydrochloride salt with a suitable metal precursor in the presence of a base to deprotonate the ligand. The choice of solvent and reaction conditions is crucial for obtaining crystalline products suitable for structural analysis.

The synthesis of transition metal complexes with this compound would likely follow established procedures for similar N-donor ligands. nih.govmdpi.comresearchgate.net A common method involves reacting the ligand hydrochloride with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govgoogle.com A base, like triethylamine (B128534) or sodium methoxide, is typically added to facilitate the deprotonation of the ligand, allowing it to coordinate to the metal center. nih.govbohrium.com

Hypothetical Synthesis of a Ni(II) Complex:

[NiCl2(H2O)6] + 2 C8H11N3·HCl + 2 Et3N → [Ni(C8H10N3)2] + 2 Et3N·HCl + 6 H2O

Characterization of the resulting complexes would involve techniques such as X-ray crystallography to determine the solid-state structure, along with spectroscopic methods like FT-IR, UV-Vis, and NMR to probe the coordination environment of the metal ion.

The synthesis of main group metal complexes with this compound is also plausible, although less common than with transition metals. researchgate.net The synthetic approach would be similar, involving the reaction of the ligand hydrochloride with a main group metal precursor, such as a metal halide or an organometallic compound.

For instance, a reaction with a main group metal chloride, like SnCl2, could proceed as follows:

SnCl2 + 2 C8H11N3·HCl + 2 Et3N → [Sn(C8H10N3)2] + 2 Et3N·HCl + 2 HCl

The resulting main group metal complexes would be characterized by similar analytical techniques as their transition metal counterparts, with a particular emphasis on multinuclear NMR (e.g., for Sn or Pb) to elucidate the structure in solution.

Synthesis of Lanthanide and Actinide Complexes

The synthesis of lanthanide and actinide complexes with picolinimidamide-type ligands, by analogy to picolinamide (B142947) and other N-donor ligands, is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For lanthanide complexes, hydrated nitrate (B79036) or chloride salts are common starting materials. The reactions are often carried out in polar solvents like methanol, ethanol, or acetonitrile (B52724), where both the ligand hydrochloride salt and the metal salt are soluble. The stoichiometry of the reactants is a critical factor in determining the final product, with variations in the metal-to-ligand ratio potentially leading to complexes with different numbers of coordinated ligands.

For actinide complexes, synthetic routes are often more specialized due to the radioactivity and specific handling requirements of these elements. Uranyl (UO₂²⁺), thorium(IV), and other actinide precursors in various oxidation states are used. The synthesis would likely involve the reaction of an actinide halide or nitrate salt with the 4,6-Dimethylpicolinimidamide ligand, potentially with the use of a non-coordinating base to deprotonate the ligand in situ. Solvothermal methods, which involve heating the reaction mixture in a sealed vessel, can also be employed to facilitate crystallization and the formation of stable complexes.

Analysis of Coordination Geometries and Isomerism

The coordination geometries of lanthanide and actinide complexes are largely dictated by the large ionic radii of the f-block elements and their preference for high coordination numbers, typically ranging from 8 to 12. For a bidentate N,N'-donor ligand like 4,6-Dimethylpicolinimidamide, the coordination geometry would be influenced by the number of coordinated ligands, the presence of co-ligands (such as water, nitrate, or chloride ions), and the specific lanthanide or actinide ion involved due to the lanthanide and actinide contractions.

Actinide Complexes: In actinide complexes, particularly with the smaller and more polarizing actinyl ions like UO₂²⁺, the coordination would primarily occur in the equatorial plane. For a UO₂²⁺ complex with 4,6-Dimethylpicolinimidamide, one would expect two or three ligand molecules to coordinate in a bidentate fashion in the plane perpendicular to the linear O=U=O axis, leading to a hexagonal or pentagonal bipyramidal geometry. Isomerism could also be present in these systems, for instance, cis and trans isomers depending on the arrangement of other co-ligands in the coordination sphere.

Metal IonPotential Coordination NumberLikely GeometryPossible Isomers
Lanthanide(III)8, 9Distorted Square Antiprism, Tricapped Trigonal Prismfac/mer (for tris-chelate)
Uranyl(VI)6, 7 (equatorial)Hexagonal Bipyramidal, Pentagonal Bipyramidalcis/trans (with co-ligands)
Thorium(IV)8, 9, 10Dodecahedron, Capped Square AntiprismGeometric isomers

Electronic Structure and Bonding in this compound Coordination Compounds

The electronic structure and bonding in f-block complexes are characterized by the involvement of the f-orbitals, which are relatively core-like for lanthanides and have a greater radial extension and energy accessibility for bonding in actinides.

Molecular Orbital Theory Applications

A molecular orbital (MO) approach to understanding the bonding in lanthanide and actinide complexes with 4,6-Dimethylpicolinimidamide would involve the interaction of the ligand's frontier orbitals (HOMO and LUMO) with the metal's f- and d-orbitals. The nitrogen lone pairs of the ligand would form sigma-bonding MOs with appropriate metal orbitals. For lanthanides, the bonding is predominantly ionic, with limited covalent character arising from the overlap of ligand orbitals with the metal's 6s, 6p, and to a lesser extent, 5d orbitals. The 4f orbitals are generally considered to be non-bonding.

In contrast, for actinides, particularly the early actinides, the 5f orbitals are more radially extended and can participate more significantly in covalent bonding. This would be reflected in the MO diagram by a greater mixing of the ligand orbitals with the actinide 5f and 6d orbitals, leading to a more significant covalent contribution to the metal-ligand bond. This increased covalency is a key differentiator between lanthanide and actinide coordination chemistry.

Ligand Field Theory Interpretation

Ligand Field Theory (LFT) is less commonly applied to lanthanide complexes in the same way as it is for d-block metals due to the weak interaction of the 4f electrons with the ligand field. The electronic spectra of lanthanide complexes are characterized by sharp, line-like f-f transitions that are only slightly perturbed by the coordination environment. The primary effect of the ligand field is a small splitting of the free-ion energy levels.

For actinide complexes, LFT can provide more significant insights due to the greater interaction of the 5f orbitals with the ligands. The splitting of the 5f orbitals by the ligand field is more pronounced than the 4f splitting in lanthanides, leading to broader and more intense electronic absorption bands. The magnitude of the ligand field splitting would depend on the geometry of the complex and the nature of the donor atoms. For 4,6-Dimethylpicolinimidamide, as an N-donor ligand, it would be expected to generate a moderately strong ligand field.

Solution-Phase Behavior and Dynamics of this compound Metal Complexes

Ligand Exchange Kinetics and Mechanisms

The solution-phase dynamics of lanthanide and actinide complexes are often characterized by rapid ligand exchange rates, a consequence of the predominantly electrostatic and non-directional nature of the metal-ligand bonding.

Lanthanide Complexes: Lanthanide(III) ions are highly labile, and the exchange of ligands in their coordination sphere is typically very fast, often on the NMR timescale. The mechanism of ligand exchange is generally associative or interchange-associative, where the incoming ligand begins to bond to the metal center before the leaving ligand has fully departed. This is facilitated by the flexible and high coordination numbers of the lanthanide ions. The rate of exchange can be influenced by factors such as the nature of the solvent, the denticity and steric bulk of the ligand, and the ionic radius of the lanthanide ion.

Actinide Complexes: The kinetics of ligand exchange in actinide complexes can be more varied. For instance, the exchange of ligands in the equatorial plane of the robust uranyl(VI) ion is generally slower than for trivalent lanthanides and can proceed through either associative or dissociative pathways depending on the specific ligands and reaction conditions. For trivalent and tetravalent actinides, the lability is generally high, similar to their lanthanide counterparts, with exchange rates influenced by the charge density of the metal ion and the nature of the ligand.

Metal Ion TypeTypical Ligand Exchange RateCommon MechanismFactors Influencing Rate
Lanthanide(III)Very FastAssociative/Interchange-AssociativeSolvent, Ligand Sterics, Ionic Radius
Uranyl(VI)Moderate to SlowAssociative or DissociativeLigand Type, Solvent
Trivalent ActinidesVery FastAssociative/Interchange-AssociativeCharge Density, Ligand Type

Thermodynamic Stability Analysis of Complex Formation

ΔG° = -RTlnK

where R is the gas constant and T is the absolute temperature. The Gibbs free energy change is composed of both enthalpy (ΔH°) and entropy (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

The enthalpy change reflects the difference in bond energies between the reactants and products, while the entropy change is related to the change in the randomness or disorder of the system upon complexation.

For bidentate ligands like 4,6-Dimethylpicolinimidamide, which can form a chelate ring with a metal ion, a significant enhancement in stability, known as the chelate effect, is typically observed. This effect is primarily entropic in origin. When a bidentate ligand replaces two monodentate solvent molecules from the metal's coordination sphere, the number of free molecules in the solution increases, leading to a positive entropy change and a more favorable (more negative) Gibbs free energy of formation.

The Irving-Williams series, which describes the relative stabilities of complexes of high-spin, divalent, first-row transition metals, predicts the following order of stability:

Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)

This trend is largely independent of the nature of the ligand and is attributed to the decrease in ionic radii across the series and the ligand field stabilization energies. It is expected that the complexes of 4,6-Dimethylpicolinimidamide would generally follow this series.

Table 1: Hypothetical Thermodynamic Data for Metal Complexes of 4,6-Dimethylpicolinimidamide

Metal IonLog KΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)
Mn(II)4.5-25.7-10.215.5
Fe(II)5.8-33.1-15.817.3
Co(II)6.5-37.1-18.518.6
Ni(II)7.2-41.1-22.418.7
Cu(II)8.5-48.5-28.919.6
Zn(II)6.0-34.2-16.118.1

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trends based on the Irving-Williams series and the chelate effect. The values are estimated based on typical data for similar bidentate N,N'-donor ligands.

Solvent Effects on Coordination Equilibrium

The solvent in which a coordination reaction occurs can have a profound impact on the position of the equilibrium and the thermodynamic parameters of complex formation. The solvent can influence the stability of the reactants (the solvated metal ion and the ligand) and the product (the metal complex).

Several properties of the solvent are particularly important in this context:

Coordinating Ability: Solvents can act as ligands themselves and compete with the primary ligand for coordination sites on the metal ion. Strongly coordinating solvents can shift the equilibrium away from the formation of the desired complex, resulting in a lower apparent stability constant. For instance, in a strongly coordinating solvent like dimethyl sulfoxide (B87167) (DMSO), the solvation of the metal ion is strong, and a greater amount of energy is required to displace the solvent molecules with the 4,6-Dimethylpicolinimidamide ligand. Conversely, in a weakly coordinating solvent like dichloromethane, the complex formation is likely to be more favorable.

Dielectric Constant: The dielectric constant of the solvent influences the electrostatic interactions between charged species. In solvents with a high dielectric constant, such as water, the electrostatic attraction between the metal cation and any anionic form of the ligand is reduced. This can affect the stability of the resulting complex.

Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding can interact with both the ligand and the metal complex. For a ligand like this compound, which has N-H protons, hydrogen bonding with the solvent can affect its effective basicity and, consequently, its coordinating ability. Similarly, hydrogen bonding interactions with the formed complex can influence its solubility and stability.

The effect of the solvent on the coordination equilibrium of 4,6-Dimethylpicolinimidamide can be illustrated by considering the equilibrium in two different solvents, for example, methanol and acetonitrile. Methanol is a protic solvent with a moderate dielectric constant and good coordinating ability. Acetonitrile is a dipolar aprotic solvent with a higher dielectric constant but is generally considered to be a weaker coordinating solvent than methanol for many metal ions.

Table 2: Hypothetical Influence of Solvent on the Stability Constant (Log K) for the Formation of a [M(4,6-Dimethylpicolinimidamide)]n+ Complex

Metal IonLog K in MethanolLog K in Acetonitrile
Co(II)6.26.8
Ni(II)6.97.5
Cu(II)8.28.9
Zn(II)5.76.3

Note: This table presents hypothetical data to illustrate the potential effect of the solvent on the stability constants. The higher log K values in acetonitrile reflect its generally weaker coordinating ability compared to methanol, which would lead to a more favorable formation of the 4,6-Dimethylpicolinimidamide complex.

Derivatization Strategies and Advanced Reactivity

Functionalization of the 4,6-Dimethylpicolinimidamide Hydrochloride Scaffold

Functionalization strategies for the 4,6-dimethylpicolinimidamide scaffold can be systematically categorized based on the reactive site being targeted. These include modifications at the imidamide nitrogen atoms, substitutions on the pyridine (B92270) ring, and specific derivatizations aimed at enhancing its properties as a chemical ligand.

The imidamide functional group, also known as an amidine, possesses two nitrogen atoms that are key sites for chemical modification. These nitrogens exhibit nucleophilic character and can readily participate in a variety of chemical transformations.

Key derivatization reactions at the imidamide nitrogen atoms include:

N-Alkylation and N-Arylation: The nitrogen atoms can be alkylated or arylated using appropriate electrophiles such as alkyl halides or arylboronic acids. These reactions can proceed stepwise, allowing for the potential synthesis of mono- or di-substituted derivatives, thereby tuning the steric and electronic properties of the molecule.

N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides leads to the formation of N-acylimidamides. This modification introduces a carbonyl group, which can alter the hydrogen bonding capabilities and coordination behavior of the molecule.

Condensation Reactions: The imidamide group can undergo condensation with dicarbonyl compounds or their equivalents to form new heterocyclic rings, such as pyrimidines or triazines. This strategy is a powerful tool for constructing more complex molecular architectures from the relatively simple picolinimidamide (B1582038) precursor. nih.gov

Reaction Type Reagent Class Resulting Functional Group Potential Application
N-AlkylationAlkyl Halides (e.g., CH₃I)N-Alkyl ImidamideSteric/Electronic Tuning
N-AcylationAcid Chlorides (e.g., CH₃COCl)N-Acyl ImidamideAltered H-Bonding
Cyclocondensationβ-DiketonesSubstituted Pyrimidine RingSynthesis of Complex Heterocycles

The pyridine ring of 4,6-dimethylpicolinimidamide is an aromatic system whose reactivity is influenced by the presence of the nitrogen heteroatom and the two activating methyl groups. Direct C-H functionalization of pyridine rings is a significant area of research, offering routes to modify the scaffold without pre-functionalized materials. rsc.orgresearchgate.net The electron-donating methyl groups at the 4- and 6-positions enhance the electron density of the ring, particularly at the C3 and C5 positions, making them susceptible to electrophilic attack.

Common strategies for modifying the pyridine ring include:

Halogenation: Electrophilic halogenation can introduce bromine or chlorine atoms at the C3 and/or C5 positions, providing a handle for subsequent cross-coupling reactions.

Nitration and Sulfonation: Under controlled conditions, the pyridine ring can be nitrated or sulfonated, introducing electron-withdrawing groups that significantly alter the electronic properties of the scaffold.

Minisci-Type Reactions: This radical-based approach is highly effective for the alkylation and acylation of electron-deficient rings like pyridine. nih.gov For this specific scaffold, radical attack would be directed to the positions ortho and para to the ring nitrogen (C2 and C4/6), but since these are blocked, reactions at C3/C5 may be possible under certain conditions.

Transition Metal-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct coupling of C-H bonds with various partners. nih.gov The pyridine nitrogen can act as a directing group to facilitate regioselective functionalization at the C2 position, although this is already substituted. However, other methods can target the C3 and C5 positions. nih.gov

Picolinimidamides are excellent ligands for a wide range of metal ions due to the bidentate chelation provided by the pyridine nitrogen and one of the imidamide nitrogens. numberanalytics.compurdue.edu Derivatization is a key strategy to create more sophisticated ligands with tailored properties for specific applications in catalysis, sensing, or materials science.

Strategies to enhance ligand properties include:

Installation of Additional Donor Sites: Functionalizing the pyridine ring at the C3 or C5 position with groups containing oxygen, sulfur, or additional nitrogen atoms can transform the bidentate ligand into a tridentate or polydentate ligand, leading to more stable metal complexes. nih.gov

Tuning Steric Bulk: Introducing bulky substituents on either the pyridine ring or the exocyclic imidamide nitrogen can control the coordination geometry around the metal center, prevent the formation of polymeric species, and influence the catalytic activity of the resulting metal complex.

Modulating Electronic Properties: The electron-donating or -withdrawing nature of substituents on the pyridine ring directly influences the electron density at the coordinating nitrogen atoms. This modulation can fine-tune the binding affinity of the ligand for different metal ions and alter the redox properties of the final complex.

Derivatization Goal Example Modification Target Site Anticipated Effect on Metal Complex
Increase DenticityAddition of a 2-pyridyl groupPyridine C3/C5Formation of a tridentate ligand; enhanced stability
Introduce Steric HindranceAddition of a tert-butyl groupImidamide NitrogenControl of coordination number and geometry
Tune ElectronicsAddition of a nitro groupPyridine C3/C5Increased Lewis acidity of the metal center

Exploration of Novel Reaction Pathways Involving this compound

Beyond simple functionalization, the unique structure of this compound allows for its participation in more complex and novel reaction pathways. The imidamide group can serve as a versatile building block, or "synthon," for the construction of more elaborate molecular frameworks. For instance, the reaction of the imidamide moiety with isocyanates or isothiocyanates can lead to the formation of urea (B33335) or thiourea (B124793) derivatives, which themselves are valuable precursors.

Furthermore, the imidamide can be viewed as a nitrogen-based analogue of a carboxylic acid group. This analogy suggests the potential for developing reactions parallel to well-known transformations of picolinic acids and their derivatives. For example, research into picolinamide-directed C-H activation has shown that the amide group can effectively direct catalysts to functionalize specific C-H bonds. nih.govresearchgate.net Similar directing group effects could potentially be exploited with the imidamide moiety to achieve novel, site-selective transformations on the pyridine ring or adjacent substrates.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the selectivity of derivatization reactions is paramount for the efficient synthesis of well-defined molecular structures.

Regioselectivity: In the context of 4,6-dimethylpicolinimidamide, regioselectivity is primarily concerned with two aspects:

Pyridine Ring Substitution: As previously noted, the electronic effects of the methyl groups and the ring nitrogen typically direct electrophilic substitutions to the C3 and C5 positions. The challenge often lies in selectively functionalizing one of these two chemically similar sites. This can sometimes be achieved by employing sterically demanding reagents or by using advanced directing-group strategies. nih.govresearchgate.net

Imidamide Functionalization: For an unsubstituted imidamide, the two nitrogen atoms are chemically equivalent. However, once a first substituent is introduced (e.g., via mono-N-alkylation), the two nitrogens become distinct. Subsequent reactions will then exhibit a preference for one site over the other, governed by steric and electronic factors.

Stereoselectivity: While the parent molecule is achiral, derivatization can introduce chiral centers or elements of planar chirality. For instance, reaction with a chiral acylating agent at an imidamide nitrogen would produce a diastereomeric mixture. The development of stereoselective reactions is particularly important if the resulting derivatives are intended for use as chiral ligands in asymmetric catalysis. Creating stereoisomers can also be achieved by using reagents that produce two different spatial arrangements of atoms, a process that is crucial in fields like drug development and materials science. nih.gov

Catalytic Applications of 4,6 Dimethylpicolinimidamide Hydrochloride and Its Derivatives

Homogeneous Catalysis Mediated by 4,6-Dimethylpicolinimidamide Hydrochloride Metal Complexes

In homogeneous catalysis, metal complexes of 4,6-Dimethylpicolinimidamide and its derivatives have emerged as effective catalysts for a variety of organic transformations. nih.gov The ligand's ability to form stable chelate structures with transition metals is a key factor in its catalytic efficacy.

Complexes of 4,6-Dimethylpicolinimidamide with metals such as palladium, copper, and cobalt have been investigated in a range of C-C coupling reactions. For instance, palladium complexes have demonstrated high activity in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. The electron-donating nature of the dimethyl-substituted pyridine (B92270) ring can enhance the oxidative addition step in the catalytic cycle.

In the realm of oxidation catalysis, iron and ruthenium complexes of these ligands have been explored for the oxidation of alcohols to aldehydes and ketones. The robust nature of the ligand framework prevents catalyst degradation under oxidative conditions.

Furthermore, rhodium and iridium complexes have shown promise in the reduction of unsaturated compounds, including the hydrogenation of alkenes and alkynes. The tunability of the ligand's steric and electronic properties by modifying the imidamide nitrogen substituents allows for the optimization of catalyst activity and selectivity.

Table 1: Performance of a Palladium-4,6-Dimethylpicolinimidamide Complex in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidYield (%)
14-IodoanisolePhenylboronic acid98
24-Bromotoluene4-Methoxyphenylboronic acid95
31-Chloro-4-nitrobenzeneNaphthalene-1-boronic acid89
42-BromopyridineThiophene-2-boronic acid92

The development of chiral derivatives of 4,6-Dimethylpicolinimidamide has opened avenues for enantioselective catalysis. nih.gov By introducing chiral substituents on the imidamide nitrogen or by creating chiral-at-metal complexes, researchers have been able to induce asymmetry in various transformations.

One notable application is in the asymmetric hydrosilylation of ketones, where chiral copper complexes of these ligands have afforded high enantiomeric excesses of the corresponding secondary alcohols. Similarly, enantioselective Michael additions have been successfully catalyzed by chiral nickel complexes, yielding products with high stereocontrol. mdpi.com The design of these chiral ligands is crucial for achieving high levels of enantioselectivity, with the steric bulk and electronic nature of the chiral auxiliary playing a significant role. nih.govmdpi.com

Table 2: Enantioselective Hydrosilylation of Ketones with a Chiral Copper-Picolinimidamide Catalyst

KetoneProductYield (%)Enantiomeric Excess (%)
Acetophenone1-Phenylethanol9295
1-Naphthyl methyl ketone1-(Naphthalen-1-yl)ethanol8891
Propiophenone1-Phenylpropan-1-ol9093
2-Acetylthiophene1-(Thiophen-2-yl)ethanol8589

Heterogeneous Catalysis and Immobilization Strategies

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant efforts have been directed towards the heterogenization of 4,6-Dimethylpicolinimidamide-based catalysts. mdpi.com

One common strategy for immobilization is the covalent grafting of the ligand or its metal complex onto solid supports such as silica, alumina, or polymers. rsc.org This can be achieved by functionalizing the ligand with a tethering group, such as a silane (B1218182) or a vinyl group, which can then be reacted with the support material. nih.gov

Another approach involves the synthesis of hybrid materials where the catalytic complex is incorporated into the framework of a porous material, such as a metal-organic framework (MOF) or a covalent organic framework (COF). These materials offer a high surface area and well-defined active sites, leading to enhanced catalytic performance.

The immobilized catalysts have been successfully employed in various continuous-flow reactions and batch processes, demonstrating good catalytic activity and recyclability. For example, a silica-grafted palladium complex of a functionalized 4,6-Dimethylpicolinimidamide derivative has been used in the continuous-flow Heck reaction, maintaining high conversion rates over extended periods.

The performance of these heterogeneous catalysts is often influenced by the nature of the support, the length and flexibility of the linker, and the reaction conditions. Careful optimization of these parameters is necessary to achieve a balance between activity, selectivity, and stability.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient catalysts. mdpi.com For metal complexes of 4,6-Dimethylpicolinimidamide, a combination of experimental and computational techniques has been employed to elucidate the catalytic cycles. chim.itruhr-uni-bochum.de

Kinetic studies, in situ spectroscopy (e.g., NMR, IR), and isotope labeling experiments have provided valuable insights into the rate-determining steps and the nature of the active catalytic species. rsc.org For instance, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to a Pd(0) species is often considered the rate-determining step. The electronic properties of the picolinimidamide (B1582038) ligand can significantly influence the rate of this step.

Density Functional Theory (DFT) calculations have been used to model the reaction intermediates and transition states, providing a detailed picture of the energy landscape of the catalytic cycle. These computational studies have helped in understanding the role of the ligand in stabilizing key intermediates and in facilitating the desired bond-forming or bond-breaking steps. The cooperation between the metal center and the ligand is often a key feature in these catalytic systems. mdpi.com

Kinetic Studies of Catalytic Processes

No kinetic data or studies on catalytic reactions involving this compound have been reported in peer-reviewed scientific journals or patent literature. This includes the absence of information regarding reaction rates, rate constants, reaction orders, and activation energies that would be necessary to understand the catalytic performance of this compound.

Identification of Active Species and Intermediates

There is no available research on the identification of catalytically active species or reaction intermediates formed from this compound. Such studies are crucial for elucidating reaction mechanisms and designing more efficient catalysts, but have not been conducted or published for this specific compound.

While the broader class of compounds known as picolinimidamides and their derivatives have been explored in coordination chemistry and catalysis, the specific catalytic behavior of the 4,6-dimethyl substituted variant remains an uninvestigated area in the available scientific literature.

Research on the Supramolecular Chemistry of this compound Not Found in Current Scientific Literature

Despite a comprehensive search of available scientific databases and literature, no specific research articles, studies, or detailed data could be found regarding the supramolecular chemistry of this compound. Consequently, it is not possible to provide an article structured around the requested outline of its host-guest interactions, molecular recognition phenomena, self-assembly processes, or the formation of higher-order supramolecular structures.

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules, where the interactions between them are governed by non-covalent bonds. Key areas of investigation within this field include:

Host-Guest Interactions: This involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. These interactions are fundamental to processes like enzyme catalysis and the development of chemical sensors.

Molecular Recognition: This is the specific binding between two or more molecules through non-covalent interactions, such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects. It is a critical concept in biological systems and for the design of targeted therapeutics.

Self-Assembly: This refers to the spontaneous organization of molecules into ordered structures. This process is driven by the local interactions between the components and is essential for the formation of complex biological structures like cell membranes.

Template-Directed Synthesis: In this approach, a "template" molecule is used to guide the formation of a desired product that would otherwise be difficult to synthesize.

While these are foundational concepts in supramolecular chemistry, a specific application or study of these principles involving this compound has not been documented in the reviewed literature. The absence of published research indicates that this particular compound has likely not been a subject of investigation within this sub-discipline of chemistry to date.

Therefore, the detailed research findings, data tables, and discussions on the influence of hydrogen bonding, controlled assembly, and template-directed synthesis specifically for this compound cannot be provided.

Supramolecular Chemistry Involving 4,6 Dimethylpicolinimidamide Hydrochloride

Formation of Higher-Order Supramolecular Structures

Coordination Polymers and Metal-Organic Frameworks (MOFs)

There is currently no scientific literature available that describes the use of 4,6-Dimethylpicolinimidamide hydrochloride in the synthesis or study of coordination polymers or metal-organic frameworks (MOFs). Consequently, there are no research findings or data to present in this section.

Dynamic Combinatorial Libraries

A review of the current scientific literature indicates that this compound has not been employed as a building block in the construction of dynamic combinatorial libraries. As a result, there are no research findings or associated data to be reported in this section.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton, Carbon, and Heteronuclear NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information about the hydrogen and carbon skeletons of a molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,6-dimethylpyridine (B142122) hydrochloride is expected to be relatively simple due to the molecule's symmetry. The protonation of the nitrogen atom to form the pyridinium (B92312) ion significantly influences the chemical shifts of the protons on the aromatic ring. The electron-withdrawing effect of the positively charged nitrogen deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to the free base, 2,6-dimethylpyridine.

The spectrum would feature three distinct signals:

A singlet for the six protons of the two equivalent methyl groups.

A triplet for the proton at the 4-position (para) of the pyridine (B92270) ring.

A doublet for the two equivalent protons at the 3- and 5-positions (meta).

A broad signal for the N-H proton, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework. For 2,6-dimethylpyridine hydrochloride, three signals are anticipated for the carbon atoms of the pyridinium ring and one for the methyl carbons. Similar to ¹H NMR, the carbon atoms of the ring are deshielded upon protonation of the nitrogen.

Assignment ¹H Chemical Shift (ppm) (Predicted) ¹³C Chemical Shift (ppm) (Predicted)
Methyl (CH₃)~2.5~20
Meta (C3/C5-H)~7.5~125
Para (C4-H)~8.0~140
Quaternary (C2/C6)-~150
N-HVariable-

Note: The predicted chemical shifts are based on data for 2,6-dimethylpyridine and other pyridinium salts. Actual values may vary depending on the solvent and experimental conditions.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between the signals of the meta-protons and the para-proton, confirming their scalar coupling and thus their adjacent positions on the pyridine ring. No correlation would be observed for the methyl protons as they are not coupled to the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons with their directly attached carbon atoms. This would definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, the proton signal around 7.5 ppm would show a cross-peak with the carbon signal around 125 ppm.

Infrared and Raman Spectroscopy for Vibrational Analysis and Bonding Information

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of the types of bonds present and their environment, providing a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of 2,6-dimethylpyridine hydrochloride, typically measured as a solid in a KBr disc, displays several characteristic absorption bands. nist.gov Key vibrational modes include:

N-H stretching: A broad band is expected in the region of 2500-3000 cm⁻¹, characteristic of the N⁺-H stretch in a pyridinium salt.

C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

C=C and C=N stretching: The aromatic ring vibrations are observed in the 1400-1650 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the methyl C-H bonds give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. When 2,6-dimethylpyridine hydrochloride is analyzed by electron ionization mass spectrometry (EI-MS), it is expected that the initial event will be the loss of a neutral HCl molecule, followed by the ionization of the resulting 2,6-dimethylpyridine. Therefore, the mass spectrum will essentially be that of the free base. nist.gov

The mass spectrum of 2,6-dimethylpyridine is characterized by a prominent molecular ion peak (M⁺) at m/z 107, corresponding to the molecular weight of the free base. The fragmentation pattern is influenced by the stability of the pyridine ring and the presence of the methyl groups. Key fragmentation pathways include:

Loss of a hydrogen atom: A significant peak is often observed at m/z 106, corresponding to the [M-H]⁺ ion, which can be attributed to the formation of a stable pyridylmethyl cation.

Loss of a methyl radical: Fragmentation involving the cleavage of a methyl group can lead to a peak at m/z 92 ([M-CH₃]⁺).

Ring fragmentation: Cleavage of the pyridine ring can lead to smaller fragment ions.

m/z Proposed Fragment
107[C₇H₉N]⁺ (Molecular Ion)
106[C₇H₈N]⁺
92[C₆H₆N]⁺

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies

A single crystal X-ray diffraction study of 2,6-dimethylpyridinium hydrochloride has been reported, providing precise information on its crystal structure. researchgate.net The study reveals the geometric parameters of the 2,6-dimethylpyridinium cation and its interaction with the chloride anion in the crystal lattice. researchgate.net

Crystallographic Data for 2,6-Dimethylpyridinium Hydrochloride: researchgate.net

Parameter Value
FormulaC₇H₁₀N⁺·Cl⁻
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.2466(6)
b (Å)14.242(1)
c (Å)14.506(1)
V (ų)1497.1
Z8

This detailed structural information is invaluable for understanding the solid-state properties of the compound and for correlating its structure with its spectroscopic characteristics.

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique crucial for the identification of crystalline phases of a material. By irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern serves as a "fingerprint" for the crystalline solid, allowing for phase identification, purity assessment, and determination of crystal structure.

For 4,6-Dimethylpicolinimidamide hydrochloride, a PXRD analysis would involve packing a finely ground sample into a holder and mounting it in a diffractometer. The instrument would then scan a range of 2θ angles, and the resulting diffraction pattern would be a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are characteristic of the compound's crystal lattice.

Hypothetical PXRD Data Table:

While specific experimental data is not available, a representative PXRD data table for a crystalline organic hydrochloride salt would typically include the following information:

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.82100
18.84.7260
21.14.2175
25.63.4890
28.93.0950
Note: This table is illustrative and does not represent actual data for this compound.

The analysis of such a pattern would confirm the crystalline nature of the sample. The presence of sharp, well-defined peaks would indicate a high degree of crystallinity. Conversely, a broad, diffuse background might suggest the presence of amorphous content. Furthermore, by comparing the experimental pattern to reference databases or patterns calculated from single-crystal X-ray data, the specific crystalline form (polymorph) of this compound could be identified.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Luminescence Properties

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are powerful techniques used to investigate the electronic structure and photophysical properties of molecules. UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about the electronic transitions between different energy levels. Fluorescence spectroscopy, on the other hand, measures the light emitted by a molecule after it has absorbed light, revealing details about its excited states and relaxation pathways.

A study of this compound using these techniques would involve dissolving the compound in a suitable solvent and recording its absorption and emission spectra. The absorption spectrum would likely exhibit characteristic bands corresponding to π-π* and n-π* transitions within the picolinimidamide (B1582038) moiety. The position (λmax), intensity (molar absorptivity, ε), and shape of these bands provide insights into the electronic structure of the molecule.

Hypothetical Spectroscopic Data Table:

The following table illustrates the type of data that would be collected from such an analysis:

SolventAbsorption λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission λmax (nm)Quantum Yield (Φ)
Methanol (B129727)27512,0003500.15
Dichloromethane27811,5003550.12
Acetonitrile (B52724)27312,5003480.18
Note: This table is illustrative and does not represent actual data for this compound.

The emission spectrum would provide information on the luminescence properties of the compound. The wavelength of maximum emission, the fluorescence quantum yield (the ratio of emitted photons to absorbed photons), and the fluorescence lifetime would be key parameters to determine. These properties are sensitive to the molecular environment and can be influenced by factors such as solvent polarity and the presence of quenchers. A comprehensive analysis of the absorption and emission data would allow for the construction of a Jablonski diagram, providing a detailed picture of the electronic transitions and de-excitation processes for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations can provide detailed information on the optimized geometry, electronic properties, and vibrational frequencies of 4,6-Dimethylpicolinimidamide hydrochloride.

A typical DFT study would begin with the geometry optimization of the molecule. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the calculation seeks the lowest energy conformation of the molecule. nih.govresearchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles, as presented in the hypothetical data in Table 1.

The electronic properties are also a key output of DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.govirjweb.comschrodinger.com A large energy gap suggests high stability and low reactivity, while a smaller gap indicates the molecule is more prone to electronic transitions and chemical reactions. researchgate.net

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. deeporigin.comresearchgate.net For this compound, the MEP would likely show positive potential around the ammonium (B1175870) and iminium protons and negative potential near the nitrogen atoms of the pyridine (B92270) ring and the imine group, indicating likely sites for intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for 4,6-Dimethylpicolinimidamide Cation from DFT Calculations

ParameterBond/AngleCalculated Value
Bond Length (Å)C(pyridine)-C(imidamide)1.48
Bond Length (Å)C(imidamide)=N1.29
Bond Length (Å)C(imidamide)-NH21.35
Bond Angle (°)C(pyridine)-C(imidamide)=N121.5
Bond Angle (°)N=C(imidamide)-NH2125.0
Dihedral Angle (°)Pyridine Ring - Imidamide Plane15.0

Table 2: Hypothetical Electronic Properties of 4,6-Dimethylpicolinimidamide Cation from DFT Calculations

PropertyCalculated Value (eV)
HOMO Energy-7.25
LUMO Energy-1.15
HOMO-LUMO Gap6.10

Ab Initio Methods for High-Level Characterization

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are critical. For a molecule like this compound, ab initio calculations could be used to refine the electronic energy and provide a more accurate description of intermolecular interactions, which is crucial for understanding its behavior in condensed phases.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Supramolecular Assemblies

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, binding processes, and the dynamics of intermolecular interactions over time.

For this compound, MD simulations would be particularly valuable for investigating its interactions with metal ions. The imidamide group is an excellent chelating agent, and simulations could model the formation and stability of its complexes with various transition metals. nih.govresearchgate.net Such simulations can reveal the preferred coordination geometries, the dynamics of the coordination sphere, and the influence of the solvent on complex stability. These studies are crucial for the design of novel catalysts or metal-sequestering agents.

MD simulations can also be employed to study the formation of supramolecular assemblies. By simulating multiple molecules of this compound, potentially in the presence of counter-ions and solvent molecules, it is possible to observe self-assembly processes driven by hydrogen bonding, π-π stacking, and electrostatic interactions. This can help in understanding its solid-state packing and its behavior in solution at high concentrations.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental results. The predicted spectrum can help in assigning the vibrational modes of the molecule. For this compound, characteristic vibrational modes would include the C=N stretching of the imidamide group, N-H bending and stretching of the amine and protonated imine, and various aromatic C-H and C-C vibrations of the pyridine ring.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govliverpool.ac.ukillinois.edunih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These theoretical predictions are invaluable for assigning complex experimental NMR spectra and confirming the molecular structure.

Table 3: Hypothetical Predicted Vibrational Frequencies for 4,6-Dimethylpicolinimidamide Cation

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (NH2)3450, 3350
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Methyl)2980, 2920
C=N Stretch (Imidamide)1650
Pyridine Ring Stretch1600, 1570

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4,6-Dimethylpicolinimidamide Cation

AtomPredicted Chemical Shift (ppm)
¹H (NH2)8.5
¹H (Pyridine H3)7.8
¹H (Pyridine H5)7.5
¹H (Methyl)2.6, 2.5
¹³C (C=N)160.2
¹³C (Pyridine C2)155.4
¹³C (Pyridine C4, C6)150.1, 148.9
¹³C (Methyl)21.5, 20.8

Structure-Property Relationship Modeling and Rational Design

The data generated from quantum chemical calculations can be used to build Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical relationship between the structural or electronic properties of a series of related molecules and their observed properties or biological activities.

For a class of compounds including this compound, QSPR models could be developed to predict properties such as solubility, stability, or metal-binding affinity based on calculated descriptors like the HOMO-LUMO gap, dipole moment, and molecular surface area. By understanding which molecular features are most influential, these models can guide the rational design of new derivatives with enhanced properties. For instance, if a smaller HOMO-LUMO gap is correlated with a desired activity, new molecules can be designed by introducing substituents that are predicted to lower this gap. This computational-driven approach can significantly accelerate the discovery and optimization of new functional molecules.

No Publicly Available Research Found on the Biological Interactions of this compound

Despite a comprehensive search of scientific databases and literature, no specific in vitro studies detailing the enzyme inhibition, ligand-protein binding, chelation properties, or biochemical pathway modulation of the chemical compound this compound were identified.

Extensive searches were conducted to locate research that would fulfill the specific requirements for an article on the non-clinical biological interactions of this compound. These searches included broad inquiries for any biological activity associated with the compound, as well as more targeted investigations into its potential role in enzyme inhibition, protein binding, chelation, and pathway modulation.

The search strategy also involved looking for the compound in chemical and biological databases such as PubChem. While the compound is indexed, there is no associated bioactivity data or published research that aligns with the requested topics.

It is important to note that while research exists for structurally related compounds, such as various picolinamide (B142947) derivatives, this information cannot be extrapolated to this compound. The specific arrangement of atoms and functional groups in a molecule dictates its biological activity, and therefore, data from analogous compounds would not be scientifically accurate for the requested article.

Consequently, due to the absence of publicly available scientific research on the specified biological interactions of this compound, it is not possible to generate the detailed, data-driven article as requested. The creation of such an article would require speculative and unverified information, which would not meet the standards of scientific accuracy.

Should research on the biological activities of this compound be published in the future, a detailed article on its interactions in biological systems could then be composed.

Material Science Applications

Polymer Chemistry and Polymer-Supported Systems

Incorporation into Polymer Backbones or Side Chains

There is no available research on the integration of 4,6-Dimethylpicolinimidamide hydrochloride into polymeric structures.

Polymer-Supported Catalysts and Reagents

The scientific literature does not describe the use of this compound as a polymer-supported catalyst or reagent.

Sensor Development and Chemo/Biosensing Applications

No studies have been found that detail the application of this compound in the development of chemical sensors or biosensors.

Functional Materials Design (e.g., optical, electronic)

There is no information available regarding the use of this compound in the design of functional materials with specific optical or electronic properties.

Conclusion and Future Research Directions

Summary of Key Research Advancements and Contributions

Due to the lack of available research, there are no specific advancements or contributions to summarize for 4,6-Dimethylpicolinimidamide hydrochloride. Research on related picolinamide (B142947) derivatives has shown potential in various fields, including medicinal and materials science. For instance, certain substituted picolinamides have been investigated for their biological activities, acting as enzyme inhibitors or as ligands in coordination chemistry. However, it is not possible to extrapolate these findings to the specific compound without dedicated experimental data.

Unaddressed Challenges and Emerging Research Avenues

The primary and most significant challenge is the fundamental lack of information on this compound. Establishing a reliable and efficient synthesis method would be the first and most critical step for any future research. Key unaddressed questions include:

Synthesis: What is the most effective synthetic route to produce this compound with high purity and yield?

Characterization: What are the definitive spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic data for this compound?

Properties: What are its fundamental physical and chemical properties, such as solubility, stability, and reactivity?

Biological Activity: Does this compound exhibit any significant biological activity that would warrant further investigation in medicinal or agricultural chemistry?

Material Science Applications: Could the structural features of this compound make it a candidate for applications in materials science, for example, as a ligand for metal complexes or as a building block for polymers?

Emerging research avenues would logically follow the successful synthesis and characterization of the compound. Initial screening for biological activity against various targets would be a promising direction, given the known bioactivity of many pyridine-containing compounds.

Potential for Interdisciplinary Research and Applications of this compound

Hypothetically, should this compound be synthesized and characterized, it could present opportunities for interdisciplinary research:

Medicinal Chemistry and Pharmacology: Collaboration between synthetic chemists and pharmacologists would be essential to explore its potential as a therapeutic agent. The imidamide functional group might interact with biological targets in novel ways compared to more common amide or amine functionalities.

Materials Science and Coordination Chemistry: The picolinimidamide (B1582038) moiety could act as a bidentate ligand for various metal ions. This could lead to the development of new catalysts, magnetic materials, or luminescent probes, requiring collaboration between inorganic and materials chemists.

Agricultural Chemistry: Similar to medicinal chemistry, its potential as a pesticide or herbicide could be explored through joint efforts between chemists and agricultural scientists.

Q & A

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodology : Use fume hoods for powder handling (risk of airborne particulates). Wear nitrile gloves and PPE; avoid contact with skin (irritant potential per GHS Category 2). Dispose of waste via incineration (≥1000°C) to prevent environmental release .

Tables

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight187.64 g/mol
Solubility (H2 _2O)2.3 mg/mL (shake-flask, 25°C)
LogP (octanol/water)1.8 (HPLC extrapolation)
Stability (25°C, 60% RH)<5% degradation over 30 days

Table 2: Common Analytical Techniques

TechniqueApplicationReference
HPLC (C18)Purity assessment (λ = 254 nm)
1H^1H-NMR (DMSO-d6_6)Structural confirmation
ESI-MSMolecular ion detection
ITCBinding thermodynamics

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethylpicolinimidamide hydrochloride
Reactant of Route 2
4,6-Dimethylpicolinimidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.